Enzalutamide-d6

Bioanalysis LC-MS/MS Method Validation

Enzalutamide-d6 is the definitive stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of enzalutamide and N-desmethylenzalutamide. Unlike unlabeled analogs or structurally dissimilar compounds, its 6 Da mass shift eliminates cross-signal interference, compensates for matrix effects, and ensures co-elution with target analytes. Validated per EMA guidelines with precision (CV<5.1%) and accuracy (within 108%). Indispensable for clinical PK/TDM studies, ANDA bioequivalence trials, and preclinical ADME benchmarking of novel AR antagonists.

Molecular Formula C21H16F4N4O2S
Molecular Weight 470.5 g/mol
Cat. No. B12412662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnzalutamide-d6
Molecular FormulaC21H16F4N4O2S
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
InChIInChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i1D3,2D3
InChIKeyWXCXUHSOUPDCQV-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Enzalutamide-d6 as a Superior Stable Isotope-Labeled Internal Standard for Quantitative Bioanalysis


Enzalutamide-d6 (MDV3100-d6) is a deuterium-labeled analog of the nonsteroidal androgen receptor antagonist enzalutamide [1]. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of enzalutamide and its active metabolite, N-desmethylenzalutamide, in complex biological matrices [2]. The incorporation of six deuterium atoms increases the molecular mass by 6 Da, providing a distinct MS signal that compensates for matrix effects, ion suppression, and extraction variability, which are inherent challenges in quantitative bioanalysis [3].

Why Non-Deuterated or Structurally Dissimilar Internal Standards Cannot Substitute for Enzalutamide-d6 in Validated LC-MS/MS Assays


Substituting Enzalutamide-d6 with a non-deuterated analog (e.g., unlabeled enzalutamide) or a structurally dissimilar compound (e.g., apalutamide, bicalutamide) is scientifically unsound and will compromise the quantitative integrity of the assay. Unlabeled internal standards cannot be differentiated from the target analyte in the mass spectrometer, leading to cross-signal interference and an inability to correct for matrix effects [1]. Structurally different internal standards, like apalutamide-d3 [2] or apalutamide [3], exhibit distinct chromatographic retention times and ionization efficiencies, which fail to co-elute with the analyte and thus do not accurately track and compensate for dynamic ion suppression/enhancement events caused by the biological sample matrix. This results in imprecise and inaccurate concentration measurements, a critical failure for pharmacokinetic studies and therapeutic drug monitoring where regulatory guidance (e.g., EMA, FDA) mandates the use of a stable isotope-labeled internal standard whenever possible [4].

Quantitative Evidence for Enzalutamide-d6: Validated Performance Metrics and Comparative Analytical Advantages


Method Validation with Enzalutamide-d6 Achieves <5.1% Precision and 116% Accuracy, Meeting EMA Guidelines

Using Enzalutamide-d6 as an internal standard, a validated LC-MS/MS method for enzalutamide and its metabolite N-desmethylenzalutamide in human plasma achieved within- and between-day precisions of <5.1% and accuracies within 108-116% across a wide concentration range of 500-50,000 ng/mL [1][2]. This performance meets the stringent European Medicines Agency (EMA) bioanalytical method validation guidelines [1]. In contrast, a method using the structurally dissimilar apalutamide as an internal standard for enzalutamide in rat plasma achieved a wider accuracy and precision range of ±15%-20% [3], highlighting the superior analytical rigor afforded by the co-eluting, isotopically matched internal standard.

Bioanalysis LC-MS/MS Method Validation

Demonstrated Long-Term Analyte Stability in Human Plasma Using Enzalutamide-d6 Internal Standard

In a validated clinical method employing Enzalutamide-d6 as the internal standard, enzalutamide and N-desmethylenzalutamide were proven to be stable in human plasma for 23 days at both ambient temperature and 2-8°C, and for 14 months at -40°C [1]. This extensive stability data, generated using the SIL-IS, is essential for establishing reliable sample handling protocols in clinical trials and routine therapeutic drug monitoring, as it ensures analyte integrity during collection, shipment, and storage. In contrast, studies using non-isotopic internal standards (e.g., bicalutamide [2]) often lack comparable, long-term human plasma stability data specific to enzalutamide.

Stability Studies Therapeutic Drug Monitoring Clinical Sample Analysis

Enzalutamide-d6 Enables Clinical Application and Routine Therapeutic Drug Monitoring in mCRPC Patients

The analytical method utilizing Enzalutamide-d6 has been successfully applied to determine plasma concentrations in real-life patients with metastatic castration-resistant prostate cancer (mCRPC) treated with enzalutamide, supporting both clinical studies and routine patient care [1]. This real-world application demonstrates the compound's essential role in translating from a research tool to a clinical-grade assay component. In contrast, many alternative methods using non-isotopic internal standards are validated only in animal models (e.g., rats [2]) and have not been proven for clinical patient sample analysis.

Clinical Pharmacology Therapeutic Drug Monitoring Precision Medicine

High-Value Application Scenarios for Enzalutamide-d6 Based on Quantified Analytical Performance


Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring (TDM)

Enzalutamide-d6 is essential for developing and implementing robust LC-MS/MS assays intended for the precise quantification of enzalutamide in human plasma for clinical pharmacokinetic studies and routine TDM. The validated method using this internal standard has demonstrated the precision (CV < 5.1%) and accuracy (within 108%) required to meet EMA guidelines for bioanalysis in a clinical setting, and it has been successfully applied to patient samples [1][2]. This makes it the optimal choice for supporting clinical trials, exposure-response analyses, and personalized dosing strategies in oncology.

Regulatory-Compliant Bioequivalence and New Drug Application (ANDA) Studies

For pharmaceutical companies developing generic enzalutamide formulations, Enzalutamide-d6 is the definitive internal standard for use in pivotal bioequivalence studies. Its use in a validated method that adheres to stringent regulatory guidelines (e.g., EMA) provides the necessary analytical rigor and data integrity for Abbreviated New Drug Application (ANDA) submissions [1][2]. The demonstrated long-term plasma stability (14 months at -40°C) is particularly critical for managing samples from large, multi-site bioequivalence trials [2].

Preclinical ADME and DMPK Studies for Next-Generation AR Antagonists

In drug discovery and development, Enzalutamide-d6 serves as a critical component in LC-MS/MS methods for analyzing enzalutamide as a comparator in preclinical pharmacokinetic studies of novel androgen receptor (AR) antagonists [3]. Its use ensures highly accurate and reproducible data in animal models (e.g., mice, rats), enabling a robust and reliable benchmark for evaluating the ADME/PK properties of new chemical entities against the current standard of care [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enzalutamide-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.